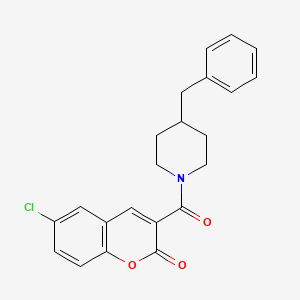

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one

Descripción

3-(4-Benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 6-chloro-substituted 2H-chromen-2-one core and a 4-benzylpiperidine-1-carbonyl moiety at position 3.

Propiedades

IUPAC Name |

3-(4-benzylpiperidine-1-carbonyl)-6-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c23-18-6-7-20-17(13-18)14-19(22(26)27-20)21(25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCULEHLMWSRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 4-benzylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-benzylpiperidine with thionyl chloride under reflux conditions.

Synthesis of 6-chloro-2H-chromen-2-one: This intermediate can be synthesized through the cyclization of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine-1-carbonyl chloride with 6-chloro-2H-chromen-2-one in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the chromenone moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenone derivatives.

Aplicaciones Científicas De Investigación

Synthetic Route Example:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Piperidine, Carbonyl source |

| 2 | Chlorination | Chlorinating agent (e.g., SOCl2) |

| 3 | Coupling | Coupling agents (e.g., EDC) |

Chemistry

In synthetic chemistry, 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for creating new compounds with desired properties.

Biology

The compound has been investigated for its potential as a biochemical probe. Interaction studies indicate that it can bind to various biological targets, including receptors involved in neurotransmission and other cellular signaling pathways. Molecular docking studies have shown that it may interact with acetylcholinesterase, influencing cholinergic signaling.

Medicine

Research into the therapeutic properties of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one has revealed promising anti-inflammatory and anticancer activities. Various studies have explored its mechanism of action, suggesting that it may modulate inflammatory pathways and inhibit tumor growth.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The piperidine moiety can engage with enzymes or receptors, while the chloro group may participate in redox reactions that influence cellular pathways.

Case Studies

- Anti-inflammatory Activity : A study evaluating the compound's anti-inflammatory effects demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : In vitro studies showed that 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Mecanismo De Acción

The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the chromenone moiety can interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Features

The table below compares key structural attributes of the target compound with similar 6-chloro-coumarin derivatives:

Key Observations :

Spectral and Physical Properties

Notable Trends:

- Carbonyl (C=O) and aromatic (Ar-H) stretches are consistent across analogs.

- Piperidine and benzyl groups in the target compound may reduce solubility compared to polar substituents like amino-thiazole .

Insights :

- Substituent chemistry dictates activity: electron-withdrawing groups (e.g., bromoacetyl in CMRN4) enhance antioxidant effects, while heterocycles (e.g., benzimidazole in 4d) favor anti-inflammatory action .

- The target’s benzylpiperidine group may target hydrophobic binding pockets in enzymes or receptors, analogous to piperazine derivatives in .

Actividad Biológica

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chromenone core, a piperidine ring, and a benzyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C22H20ClN2O3

- Molecular Weight : 396.86 g/mol

- CAS Number : 905768-68-5

The biological activity of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is primarily attributed to its interaction with various molecular targets within the body. The piperidine ring is known to interact with neurotransmitter receptors, while the chromenone core may influence cellular pathways through redox reactions. The compound's structure allows it to act as a multitarget-directed ligand (MTDL), potentially affecting multiple biological pathways simultaneously.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the chromenone moiety is believed to enhance the scavenging ability against free radicals, thereby protecting cells from oxidative stress.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on these enzymes .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one | TBD | TBD |

| Related Compound A | 0.62 ± 0.03 | 0.69 ± 0.041 |

| Related Compound B | 0.30 ± 0.01 | 0.35 ± 0.041 |

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential neuroprotective applications. Studies have indicated that it may reduce neuroinflammation and prevent neuronal cell death in vitro, making it a candidate for further investigation in neurodegenerative disease therapies .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of the compound exhibited significant inhibition of hAChE and hBuChE, with varying degrees of efficacy depending on the substituents on the piperidine ring.

- The antioxidant capacity was assessed using various assays, showing that compounds with chlorine substitutions had enhanced radical scavenging activity compared to their non-substituted counterparts .

-

In Vivo Studies :

- Animal models have been used to evaluate the neuroprotective effects of similar compounds, suggesting that they could mitigate cognitive decline associated with aging and neurodegenerative diseases.

- Toxicity assessments indicated no acute toxicity at doses up to 2000 mg/kg, supporting the safety profile for potential therapeutic use .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one?

Answer:

The synthesis involves modular coupling of the coumarin core (6-chloro-2H-chromen-2-one) with the 4-benzylpiperidine moiety. A validated approach includes:

- Step 1 : Prepare 6-chloro-2H-chromen-2-one via demethylation of methyl 3-(5-chloro-2-methoxyphenyl)acrylate using boron tribromide (BBr₃) in anhydrous dichloromethane (77% yield) .

- Step 2 : Functionalize the coumarin at the 3-position by reacting with 4-benzylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions (room temperature, pH 8–9).

- Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Basic: How is the crystal structure of this compound determined, and what key parameters define its packing?

Answer:

X-ray crystallography is the gold standard. For analogous coumarin derivatives (e.g., 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one):

- Crystal system : Monoclinic, space group P2₁/c with unit cell parameters a = 12.494 Å, b = 7.350 Å, c = 25.013 Å, β = 98.156°, Z = 8 .

- Packing interactions : C–H···O dimers and N–H···N heterodimers stabilize the lattice. Hydrogen-bonding patterns should be analyzed using graph-set notation (e.g., R₂²(8) motifs) .

- Software : Refinement via SHELXL-2018 and visualization with ORTEP-3 .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

Answer:

- Core modifications : Replace the benzylpiperidine group with pyrazole-thiazole analogs (e.g., PTC-15 in ) to assess HSP inhibition efficacy.

- Substituent effects : Systematically vary chloro substituents on the coumarin ring and measure binding affinity (e.g., SPR or ITC assays).

- Computational modeling : Perform molecular docking (AutoDock Vina) against HSP90’s ATP-binding domain, using the compound’s crystallographic coordinates .

Advanced: How to resolve contradictions in reported crystallographic data for coumarin derivatives?

Answer:

Contradictions (e.g., space group discrepancies) arise from:

- Synthetic conditions : Trace solvents (e.g., DMF vs. THF) may template different polymorphs.

- Refinement protocols : Compare residual electron density maps in SHELXL outputs; use Hirshfeld surface analysis to validate intermolecular interactions .

- Mitigation : Deposit raw diffraction data (e.g., CIF files) in public repositories (CCDC) for independent validation .

Basic: What analytical techniques validate the compound’s purity and functional groups?

Answer:

- NMR : ¹H NMR (500 MHz, DMSO-d₆) should resolve the coumarin C=O peak (~160 ppm) and benzylpiperidine aromatic protons (δ 7.2–7.4 ppm). Use 2D experiments (COSY, HSQC) to assign overlapping signals .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₂₃H₂₁ClN₂O₃, expected m/z = 432.1214 .

- PXRD : Match experimental patterns with simulated data from CIF files .

Advanced: How to design experiments probing the compound’s intermolecular interactions in solution?

Answer:

- NMR titrations : Titrate DMSO solutions with incremental KCl to study cation-π interactions between the benzyl group and K⁺.

- Fluorescence quenching : Add increasing concentrations of a quencher (e.g., acrylamide) to assess solvent accessibility of the coumarin fluorophore.

- MD simulations : Run 100-ns trajectories in GROMACS to map hydrogen-bonding dynamics with explicit water models .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- Coupling optimization : Screen coupling agents (EDC vs. DCC) and catalysts (DMAP vs. HOAt) in anhydrous THF.

- Byproduct analysis : Use LC-MS to identify side products (e.g., N-acylurea from carbodiimide reagents).

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for improved safety and scalability .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC (peak area reduction <5% acceptable).

- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-QTOF.

- Oxidative stress : Add 0.1% H₂O₂ and quantify oxidation byproducts (e.g., N-oxide formation) .

Advanced: How does polymorphism affect the compound’s bioactivity?

Answer:

Polymorphs (e.g., monoclinic vs. triclinic) alter solubility and dissolution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.